molecular formula C15H20N2O5 B14327787 1-(2-tert-Butyl-4,6-dimethyl-3,5-dinitrophenyl)propan-1-one CAS No. 99758-53-9

1-(2-tert-Butyl-4,6-dimethyl-3,5-dinitrophenyl)propan-1-one

Cat. No.: B14327787
CAS No.: 99758-53-9
M. Wt: 308.33 g/mol
InChI Key: WZIXECDFSZQVBQ-UHFFFAOYSA-N
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Description

1-(2-tert-Butyl-4,6-dimethyl-3,5-dinitrophenyl)propan-1-one is an organic compound known for its unique structural properties and applications It is characterized by the presence of tert-butyl, dimethyl, and dinitrophenyl groups attached to a propanone backbone

Preparation Methods

The synthesis of 1-(2-tert-Butyl-4,6-dimethyl-3,5-dinitrophenyl)propan-1-one typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method includes the nitration of 2-tert-butyl-4,6-dimethylphenol to introduce nitro groups at the 3 and 5 positions. This is followed by the Friedel-Crafts acylation reaction using propanoyl chloride to attach the propanone group. The reaction conditions often involve the use of strong acids like sulfuric acid or Lewis acids such as aluminum chloride to facilitate the acylation process .

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. Solvents like tetrahydrofuran (THF) and toluene are commonly used in these processes .

Chemical Reactions Analysis

1-(2-tert-Butyl-4,6-dimethyl-3,5-dinitrophenyl)propan-1-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-tert-Butyl-4,6-dimethyl-3,5-dinitrophenyl)propan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-tert-Butyl-4,6-dimethyl-3,5-dinitrophenyl)propan-1-one involves its interaction with various molecular targets and pathways. The nitro groups in the compound can undergo redox reactions, leading to the generation of reactive intermediates that interact with cellular components. These interactions can result in the modulation of enzyme activities, disruption of cellular processes, and induction of oxidative stress .

Comparison with Similar Compounds

1-(2-tert-Butyl-4,6-dimethyl-3,5-dinitrophenyl)propan-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

CAS No.

99758-53-9

Molecular Formula

C15H20N2O5

Molecular Weight

308.33 g/mol

IUPAC Name

1-(2-tert-butyl-4,6-dimethyl-3,5-dinitrophenyl)propan-1-one

InChI

InChI=1S/C15H20N2O5/c1-7-10(18)11-8(2)13(16(19)20)9(3)14(17(21)22)12(11)15(4,5)6/h7H2,1-6H3

InChI Key

WZIXECDFSZQVBQ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C(=C(C(=C1C(C)(C)C)[N+](=O)[O-])C)[N+](=O)[O-])C

Origin of Product

United States

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